

3-[4-(acetylamino)phenyl]acrylic acid CAS number 7152-04-7 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-[4-(Acetylamino)phenyl]acrylic acid

Cat. No.: B2930275

[Get Quote](#)

An In-depth Technical Guide to **3-[4-(acetylamino)phenyl]acrylic Acid** (CAS 7152-04-7)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of **3-[4-(acetylamino)phenyl]acrylic acid** (also known as 4-acetamidocinnamic acid), CAS Number 7152-04-7. This compound is a member of the cinnamic acid family, a class of molecules widely recognized for their diverse biological activities and utility as synthetic scaffolds. This document details the compound's physicochemical properties, provides an in-depth analysis of its spectroscopic characteristics, outlines a reliable synthesis protocol, and discusses its applications as a pivotal intermediate in research and drug development. This guide is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this versatile chemical building block.

Molecular Identity and Physicochemical Properties

3-[4-(acetylamino)phenyl]acrylic acid is a derivative of cinnamic acid featuring an acetamido group at the para-position of the phenyl ring. This substitution significantly influences its electronic properties and potential for further chemical modification.

Chemical Structure

The structure consists of a core phenyl ring substituted with an acrylic acid moiety and an N-acetyl group. The acrylic acid side chain typically exists in the more stable trans (E) configuration.

Caption: Figure 1. Chemical Structure of **3-[4-(acetylamino)phenyl]acrylic acid**.

Core Properties

The key identifiers and physicochemical properties are summarized below. It is noteworthy that while this compound is commercially available as a synthetic reagent, extensive characterization data such as a specific melting point and pKa are not widely reported in the literature, underscoring its primary role as an intermediate rather than a final product.[\[1\]](#)

Property	Value	Source(s)
CAS Number	7152-04-7	[2] [3]
Molecular Formula	C ₁₁ H ₁₁ NO ₃	[2]
Molecular Weight	205.21 g/mol	[2]
IUPAC Name	(E)-3-(4-acetamidophenyl)prop-2-enoic acid	N/A
Synonyms	4-Acetamidocinnamic acid, N-Acetyl-p-aminocinnamic acid	[4]
Appearance	Typically an off-white to pale yellow solid	General Supplier Data
Melting Point	Data not consistently reported in literature. Expected to be >200 °C based on similar structures.	N/A
Solubility	Expected to be sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.	Inferred from structure
pKa	Not experimentally reported. Estimated to be ~4.5, similar to other cinnamic acids, influenced by the electron-donating nature of the acetamido group.	Inferred from structure [5]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of **3-[4-(acetamino)phenyl]acrylic acid**. The following sections detail the expected spectral features based on its functional groups and data from analogous compounds.[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the molecule's functional groups. The key vibrational bands are highly characteristic.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3300-3200	N-H Stretch	Amide	The secondary amide N-H bond shows a characteristic stretching frequency.
3300-2500	O-H Stretch (broad)	Carboxylic Acid	Extensive hydrogen bonding in the carboxylic acid dimer results in a very broad absorption band.
~1690	C=O Stretch	Carboxylic Acid	Carbonyl of the acid, typically at a lower frequency due to conjugation with the C=C bond and phenyl ring.
~1665	C=O Stretch (Amide I)	Amide	The amide carbonyl stretch is a strong, characteristic band.
~1625	C=C Stretch	Alkene	Conjugation with the phenyl ring and carbonyl group lowers the frequency of the alkene stretch.
~1595, ~1510	C=C Stretch	Aromatic Ring	Characteristic skeletal vibrations of the benzene ring.
~1540	N-H Bend (Amide II)	Amide	A characteristic band for secondary amides, resulting from a mix of N-H bending and C-N stretching.

~980

=C-H Bend

Trans Alkene

The out-of-plane bend for a trans-disubstituted alkene is a strong, diagnostically useful peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation. The expected spectra in a solvent like DMSO-d₆ are detailed below.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Proton Assignment	Rationale
~12.3	Broad Singlet	1H	-COOH	The acidic proton is typically deshielded and often broad due to chemical exchange.
~10.2	Singlet	1H	-NH-	The amide proton signal is a sharp singlet.
~7.65	Doublet	2H	Ar-H (ortho to acrylic)	These aromatic protons are deshielded by the adjacent acrylic acid group. They appear as a doublet due to coupling with their meta neighbors.
~7.55	Doublet, $J \approx 16$ Hz	1H	Ar-CH=	The vinyl proton alpha to the aromatic ring is deshielded and split into a doublet by the other vinyl proton. The large coupling constant confirms the trans geometry.

~7.50	Doublet	2H	Ar-H (ortho to amide)	These aromatic protons are shielded relative to their counterparts and appear as a doublet.
~6.45	Doublet, $J \approx 16$ Hz	1H	=CH-COOH	The vinyl proton beta to the aromatic ring is less deshielded and is split into a doublet by the alpha vinyl proton.
~2.05	Singlet	3H	-CH ₃	The methyl protons of the acetyl group appear as a sharp singlet.

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~168.5	Amide C=O	The amide carbonyl carbon is characteristically found in this region.
~167.5	Carboxylic Acid C=O	The acid carbonyl carbon is also highly deshielded.
~142.0	Ar-CH=	The vinyl carbon attached to the phenyl ring.
~141.5	Ar-C-NH	The aromatic carbon atom bonded to the nitrogen of the amide group.
~129.5	Ar-CH (ortho to acrylic)	Aromatic methine carbons.
~129.0	Ar-C-CH=	The aromatic carbon atom bonded to the acrylic acid group.
~119.0	=CH-COOH	The vinyl carbon attached to the carboxylic acid group.
~118.5	Ar-CH (ortho to amide)	Aromatic methine carbons, shielded by the amide group.
~24.0	-CH ₃	The methyl carbon of the acetyl group.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a clear molecular ion peak (M^+) and predictable fragmentation patterns.

- Molecular Ion (M^+): $m/z = 205$
- Key Fragments:
 - $m/z = 188$ $[M - OH]^+$: Loss of a hydroxyl radical.

- $m/z = 163 [M - C_2H_2O]^+$: Loss of ketene from the acetyl group.
- $m/z = 146 [M - COOH - CH_3]^+$: Loss of the carboxyl group and a methyl radical.
- $m/z = 120$: Corresponding to the 4-vinylaniline cation radical.

Synthesis Protocol: Knoevenagel-Doebner Condensation

The most direct and reliable synthesis of **3-[4-(acetylamino)phenyl]acrylic acid** is via the Knoevenagel-Doebner condensation.^[8] This reaction involves the condensation of 4-acetamidobenzaldehyde with malonic acid, catalyzed by a base, followed by in-situ decarboxylation.^[4]

Causality and Mechanistic Insight

The Knoevenagel-Doebner condensation is a cornerstone of C-C bond formation.^[9]

- Catalyst Role: Pyridine serves as both a weakly basic solvent and catalyst. Piperidine, a stronger secondary amine base, is added in catalytic amounts to deprotonate malonic acid, forming a nucleophilic enolate.^[10]
- Condensation: This enolate attacks the electrophilic carbonyl carbon of 4-acetamidobenzaldehyde.
- Dehydration & Decarboxylation: The resulting aldol-type adduct readily dehydrates to form a more stable, conjugated system. When heated in pyridine, the intermediate dicarboxylic acid undergoes decarboxylation to yield the final trans-cinnamic acid derivative.^[8]

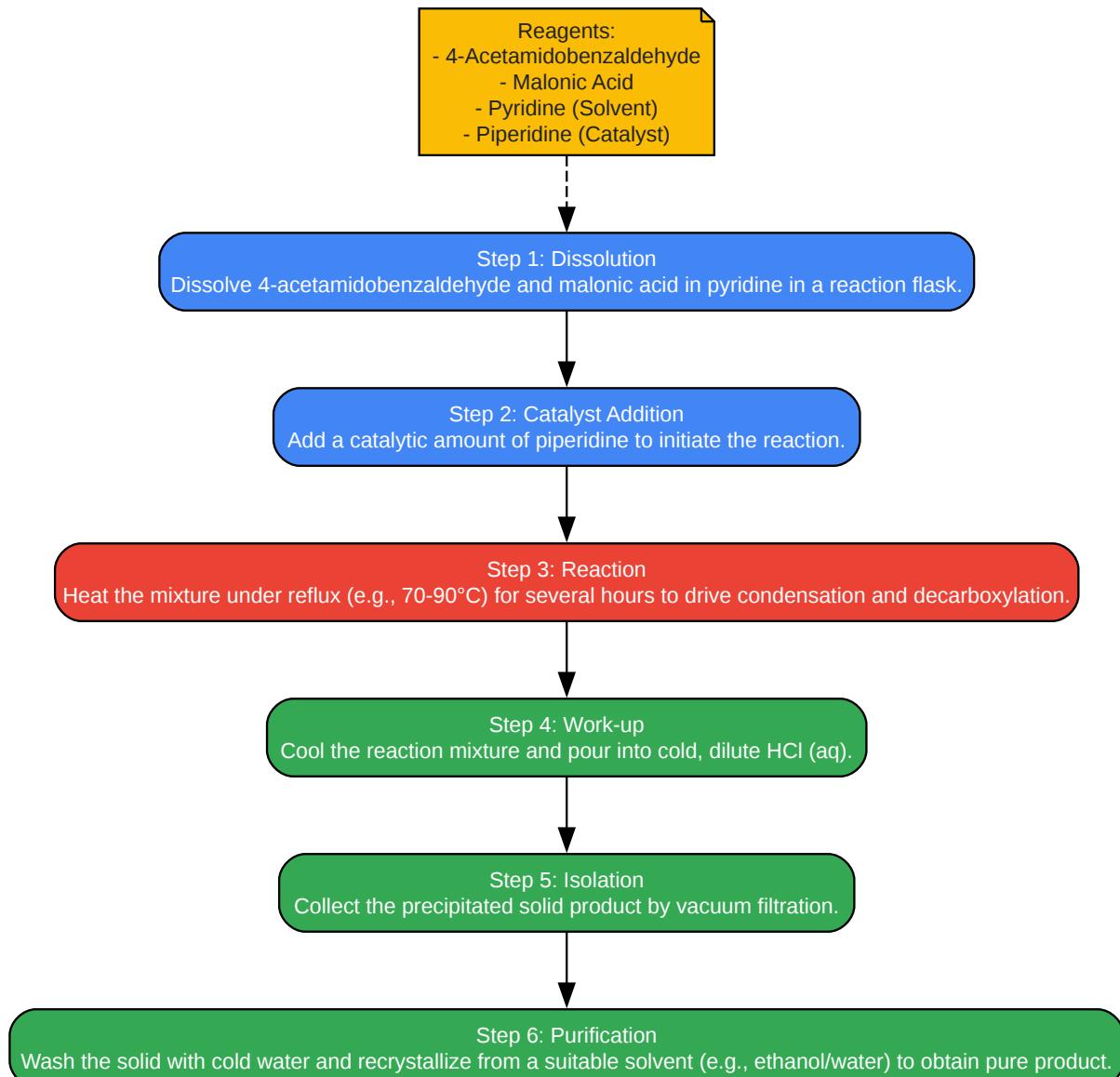


Figure 2. Synthesis Workflow via Knoevenagel-Doebner Condensation

[Click to download full resolution via product page](#)

Caption: Figure 2. Synthesis Workflow via Knoevenagel-Doebner Condensation.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful execution will yield a product whose spectroscopic data matches the profile described in Section 2.0.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-acetamidobenzaldehyde (1.0 eq) and malonic acid (1.3 eq).
- **Solvent Addition:** Add anhydrous pyridine (approx. 3-4 mL per gram of aldehyde) to dissolve the solids.
- **Catalyst Addition:** Add piperidine (approx. 0.1 eq) to the mixture.
- **Heating:** Heat the reaction mixture to reflux (approx. 90°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using 1:1 ethyl acetate:hexanes), observing the consumption of the aldehyde.
- **Quenching and Precipitation:** After cooling to room temperature, slowly pour the dark reaction mixture into a beaker containing a stirred solution of cold 10% aqueous hydrochloric acid. A solid precipitate should form immediately.
- **Isolation:** Allow the suspension to stir in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
- **Washing:** Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
- **Drying and Purification:** Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from an ethanol/water mixture.

Applications in Research and Drug Development

While specific FDA-approved applications for **3-[4-(acetylamino)phenyl]acrylic acid** are not documented, its value lies in its role as a versatile synthetic intermediate. The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant biological activity.[\[7\]](#)[\[11\]](#)[\[12\]](#)

Role as a Synthetic Intermediate

The molecule possesses three key handles for chemical modification: the carboxylic acid, the alkene, and the aromatic ring, making it an ideal starting point for building more complex molecules.[13]

- Carboxylic Acid: Can be readily converted into esters, amides, or acid chlorides, allowing for linkage to other molecules or pharmacophores.[14]
- Alkene: Can undergo hydrogenation to produce the saturated propanoic acid derivative or be subjected to various addition reactions.
- Aromatic Ring: The acetamido group can be hydrolyzed back to a primary amine, which can then be used in a wide range of reactions (e.g., diazotization, amide coupling, reductive amination).

This versatility makes it a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[15]

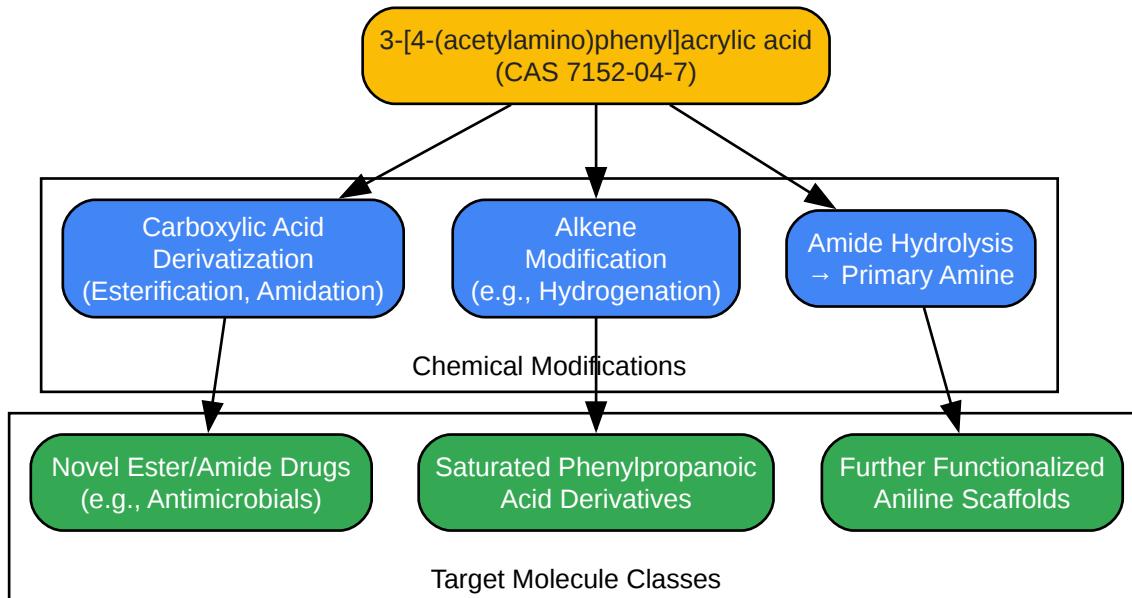


Figure 3. Role as a Versatile Chemical Scaffold

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [keyorganics.net](#) [keyorganics.net]
- 2. [scbt.com](#) [scbt.com]
- 3. [3-\[4-\(acetylamino\)phenyl\]acrylic acid, \(CAS# 7152-04-7\) | Sinfoo BIOCHEM](#) [sinfoobiotech.com]
- 4. [rsc.org](#) [rsc.org]
- 5. [scispace.com](#) [scispace.com]
- 6. [1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes](#) [docbrown.info]
- 7. [researchgate.net](#) [researchgate.net]
- 8. [Knoevenagel condensation - Wikipedia](#) [en.wikipedia.org]
- 9. [bhu.ac.in](#) [bhu.ac.in]
- 10. [m.youtube.com](#) [m.youtube.com]
- 11. [Cinnamic Acid Derivatives and Their Biological Efficacy](#) [mdpi.com]
- 12. [A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 13. [bocsci.com](#) [bocsci.com]
- 14. [Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 15. [chemimpex.com](#) [chemimpex.com]
- To cite this document: BenchChem. [3-[4-(acetylamino)phenyl]acrylic acid CAS number 7152-04-7 properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2930275#3-4-acetylamino-phenyl-acrylic-acid-cas-number-7152-04-7-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com